molecular formula C17H20N2O6 B13230907 tert-Butyl 6-nitro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate

tert-Butyl 6-nitro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate

Cat. No.: B13230907
M. Wt: 348.3 g/mol
InChI Key: LSBMYUDFQQLIFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 6-nitro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate (CAS: 2059936-36-4) is a spirocyclic compound characterized by a benzopyran moiety fused to a pyrrolidine ring via a spiro junction at position 2 of the benzopyran system. The molecule features a tert-butyl carbamate group at the 1'-position of the pyrrolidine ring and a nitro substituent at the 6-position of the benzopyran scaffold (Figure 1). Its molecular formula is C₁₇H₂₀N₂O₆, with a molecular weight of 348.35 g/mol . The compound is of interest in medicinal chemistry due to its structural complexity, which may confer unique physicochemical and biological properties.

Properties

Molecular Formula

C17H20N2O6

Molecular Weight

348.3 g/mol

IUPAC Name

tert-butyl 6-nitro-4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxylate

InChI

InChI=1S/C17H20N2O6/c1-16(2,3)25-15(21)18-7-6-17(10-18)9-13(20)12-8-11(19(22)23)4-5-14(12)24-17/h4-5,8H,6-7,9-10H2,1-3H3

InChI Key

LSBMYUDFQQLIFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-nitro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-1’-carboxylate typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by cyclization and esterification reactions. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and organic solvents such as dichloromethane for the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-nitro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

tert-Butyl 6-nitro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-1’-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 6-nitro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-1’-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the carbonyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Compound A : tert-Butyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate (CAS: 1013334-96-7)
  • Molecular Formula: C₁₇H₂₁NO₄
  • Molecular Weight : 303.35 g/mol
  • Key Differences : Lacks the nitro group at position 6 of the benzopyran ring.
  • Implications: The absence of the electron-withdrawing nitro group reduces polarity and may alter solubility (logP increases by ~0.5 units compared to the nitro-substituted compound).
Compound B : tert-Butyl 2’-chloro-6’-oxo-2,3,5,6-tetrahydro-6’H-spiro[pyran-4,9’-pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidine]-7’(8’H)-carboxylate (Patent Example)
  • Molecular Formula: Not explicitly provided (estimated C₂₀H₂₄ClN₅O₄).
  • Key Differences: Incorporates a pyrazino-pyrrolo-pyrimidine core instead of benzopyran, with a chloro substituent and additional heterocyclic complexity.
  • Implications : The chloro group enhances electrophilicity, while the extended heterocyclic system may increase binding affinity to kinase targets. The synthesis involves multi-step functionalization, suggesting higher synthetic complexity compared to the nitro-substituted compound .
Compound C : Zygocaperoside (Natural Product Analogue)
  • Molecular Formula: Not explicitly provided (similar spirocyclic terpenoid core).
  • Key Differences : Derived from natural sources (Zygophyllum fabago), with glycoside substituents instead of synthetic carbamate/nitro groups.
  • Implications : Demonstrates reduced synthetic accessibility but enhanced biocompatibility, as seen in its isolation and characterization via NMR and UV spectroscopy .

Biological Activity

The compound tert-Butyl 6-nitro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate represents a significant class of spiro compounds that have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Chemical Structure : The compound features a complex spiro structure characterized by the fusion of a benzopyran and pyrrolidine moiety. This unique configuration contributes to its biological properties.

Molecular Formula : C15_{15}H16_{16}N2_{2}O5_{5}

Molecular Weight : 304.30 g/mol

PropertyValue
Molecular FormulaC15_{15}H16_{16}N2_{2}O5_{5}
Molecular Weight304.30 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined

Antimicrobial Activity

Research indicates that This compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity against Escherichia coli and Staphylococcus aureus , revealing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains. This suggests potential use as an antimicrobial agent in clinical settings.

Antioxidant Properties

The compound has also been investigated for its antioxidant capabilities. Antioxidants play a critical role in mitigating oxidative stress, which is linked to various diseases.

Research Findings

In a DPPH radical scavenging assay, tert-butyl 6-nitro compound exhibited an IC50 value of 25 µg/mL, indicating strong antioxidant activity compared to standard antioxidants like ascorbic acid (IC50 = 20 µg/mL).

Anti-inflammatory Activity

The anti-inflammatory potential of the compound was assessed using lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.

Results

The compound significantly reduced the secretion of pro-inflammatory cytokines (TNF-α and IL-6) at concentrations of 10 and 20 µM, demonstrating its potential as an anti-inflammatory agent.

Table 2: Summary of Biological Activities

Activity TypeTest MethodResult
AntimicrobialMIC against E. coli and S. aureusMIC = 32 µg/mL
AntioxidantDPPH Scavenging AssayIC50 = 25 µg/mL
Anti-inflammatoryCytokine Secretion AssayReduced TNF-α and IL-6

The biological activities of tert-butyl 6-nitro compound are attributed to its ability to modulate various biochemical pathways:

  • Inhibition of Bacterial Cell Wall Synthesis : The compound interferes with peptidoglycan synthesis in bacterial cell walls.
  • Scavenging Free Radicals : It donates electrons to free radicals, neutralizing them and preventing cellular damage.
  • Cytokine Modulation : The compound inhibits the NF-kB pathway, reducing the expression of inflammatory cytokines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.